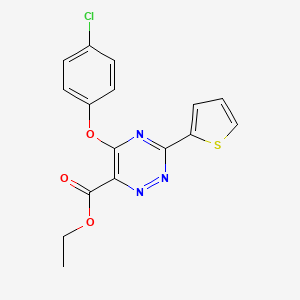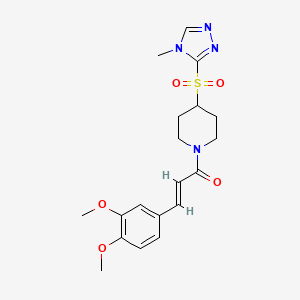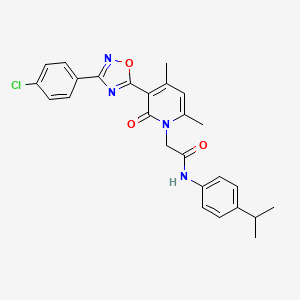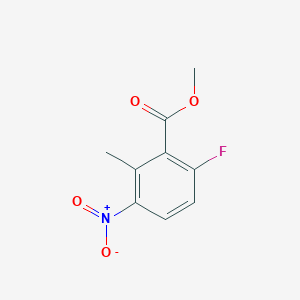
2-(Trifluoromethyl)phenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)phenyl carbonochloridate is a chemical compound with the molecular weight of 224.57 . It is also known as 2-(trifluoromethyl)phenyl chloroformate .
Synthesis Analysis
The synthesis of compounds similar to this compound has been described in various studies. For instance, a method for the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes involves the tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Applications De Recherche Scientifique
Catalytic Fluoromethylation
Trifluoromethyl and difluoromethyl groups, including those derived from 2-(Trifluoromethyl)phenyl carbonochloridate, are pivotal in pharmaceuticals and agrochemicals. Recent studies have developed bench-stable, electrophilic fluoromethylating reagents and catalysis strategies, particularly photoredox catalysis, for efficient and selective radical fluoromethylation. This approach enables the synthesis of organofluorine compounds under mild conditions, showcasing high functional group compatibility and regioselectivity (Koike & Akita, 2016).
Oxidative Trifluoromethylation
The development of methods for introducing the CF3 group into various organic molecules has received extensive attention due to its impact on the chemical and metabolic stability, lipophilicity, bioavailability, and protein binding affinity of drug candidates. Oxidative trifluoromethylation, using nucleophilic substrates and reagents in the presence of oxidants, has been explored to construct carbon-CF3 bonds, demonstrating versatility and high efficiency in synthesizing CF3- and CF3S-containing compounds (Chu & Qing, 2014).
Adsorption and Environmental Applications
Activated carbon fibers (ACFs) have been utilized for the adsorption of various phenolic compounds, indicating the importance of trifluoromethylated phenols in environmental cleanup and pollution control. The adsorption capacities and kinetics highlight the potential of these materials in water purification and the study of adsorption mechanisms offers insights into the interactions at play (Liu et al., 2010).
Catalytic Reactions for Compound Synthesis
Trifluoromethylated compounds serve as catalysts or intermediates in various synthetic reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for peptide synthesis and pharmaceutical development (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl] carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIYGCOHDGJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
![N-mesityl-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2663546.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2663548.png)
![5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2663554.png)

![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2663562.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)


![[1-(difluoromethyl)-1H-indol-3-yl]methanamine](/img/structure/B2663566.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)
